Methyl 2-(chloromethyl)cyclohexane-1-carboxylate
Description
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H17ClO2. It is a derivative of cyclohexane, featuring a chloromethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
IUPAC Name |
methyl 2-(chloromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXVSJKZAIFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824322-83-9 | |
| Record name | methyl 2-(chloromethyl)cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl cyclohexane-1-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted cyclohexane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules, including:
- Pharmaceuticals
- Agrochemicals
Reactions:
- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles (e.g., hydroxide, amines).
- Oxidation and Reduction Reactions: It can be oxidized to carboxylic acids or reduced to alcohols.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide, ammonia | Substituted cyclohexane derivatives |
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
Biology
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving ester and chloromethyl groups. Its reactivity permits interactions with biological molecules, influencing metabolic pathways.
Case Study: Enzyme-Catalyzed Reactions
Research has shown that derivatives of this compound can be used to investigate metabolic pathways involving ester hydrolysis and chlorination reactions.
Medicine
The compound is explored as a precursor for drug development due to its ability to modify biological targets. Preliminary studies indicate potential anticancer activity against liver (WRL-68) and breast (MCF-7) cancer cell lines.
Table 2: Anticancer Activity of Derivatives
| Compound Derivative | Cell Line | Cytotoxicity Level |
|---|---|---|
| Derivative A | WRL-68 | Moderate |
| Derivative B | MCF-7 | Moderate |
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable for developing new materials with tailored functionalities.
Mechanism of Action
The mechanism by which methyl 2-(chloromethyl)cyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexane-1-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylate: Contains two carboxylate groups, offering different chemical properties and reactivity.
Uniqueness
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is unique due to the presence of both a chloromethyl and an ester group, providing a versatile platform for various chemical transformations. Its reactivity and functional groups make it valuable in synthetic chemistry and industrial applications.
Biological Activity
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is a compound of significant interest in both chemical and biological research due to its unique structure and reactivity. This article explores its biological activity, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₈H₁₃ClO₂
- Molecular Weight: 174.64 g/mol
- Functional Groups: Chloromethyl group (-CH₂Cl) and ester group (-COOCH₃)
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of this compound is largely attributed to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, influencing metabolic pathways and enzyme activities.
Key Mechanisms Include:
- Nucleophilic Attack: The chloromethyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of various derivatives.
- Enzyme Interaction: The compound may modulate enzyme activity by acting as a substrate or inhibitor, particularly in pathways involving esterification or chlorination reactions.
Medicinal Chemistry
This compound has been explored for its potential as a precursor in drug development. Its ability to modify biological targets makes it a candidate for designing new therapeutic agents.
Case Studies:
- Enzyme-Catalyzed Reactions: Research indicates that this compound can be utilized to study enzyme-catalyzed reactions involving esters. For instance, it has been used to investigate metabolic pathways that include ester hydrolysis and chlorination.
- Anticancer Activity: In preliminary studies, derivatives of this compound were synthesized and evaluated for cytotoxicity against various cancer cell lines, showing moderate activity against liver (WRL-68) and breast (MCF-7) cancer cells .
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
